5-(benzyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-23-10-6-5-9-21(23)26-13-11-25(12-14-26)16-20-15-22(27)24(18-29-20)30-17-19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLQWNVVNHZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(benzyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a member of the pyran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a series of reactions involving 4H-pyran derivatives and piperazine derivatives. The synthesis typically involves multi-component reactions that yield various substituted pyran derivatives, which are then screened for biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxicity of several pyran derivatives against multiple cancer cell lines, including HCT-116 and MDA-MB-231. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HCT-116 | 0.25 |
| 5b | MDA-MB-231 | 0.29 |
| 5c | RPMI-8262 | 0.34 |
Antimicrobial Activity
Pyran derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds within this class exhibit activity against a range of bacterial strains, including Mycobacterium bovis and Bacillus Calmette-Guerin .
Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-(benzyloxy)-2... | Mycobacterium bovis | 15 |
| 5-(benzyloxy)-2... | Bacillus Calmette-Guerin | 17 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer progression and microbial growth. For example, some pyran derivatives have been shown to act as inhibitors of Src kinase, which is crucial in cancer cell signaling pathways . Additionally, their interaction with bacterial cell membranes disrupts essential functions, leading to cell death.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated molecular formula: C₂₅H₂₇N₂O₄.
Key Comparative Insights
Substituent Effects on Physicochemical Properties: The target compound’s benzyloxy group enhances lipophilicity compared to halogenated analogues (e.g., 2-chlorobenzyloxy in ), which may improve membrane permeability .
Synthetic Efficiency: The target compound’s acrylate monomers are synthesized in moderate yields (41–67%), whereas urea derivatives () achieve higher yields (70–78%), possibly due to simpler coupling reactions .
Functional Applications: Pyran-4-one-piperazine hybrids (e.g., and ) are explored for bioactivity (e.g., kinase inhibition), whereas the target compound is primarily a polymer precursor .
Spectroscopic Profiles :
- ESI-MS and ¹H-NMR data () confirm urea derivatives’ structural integrity, while the target compound’s characterization relies on esterification-specific shifts (e.g., acrylate C=O at ~170 ppm) .
Q & A
Q. What are the optimal synthetic routes for 5-(benzyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, and how can reaction conditions be refined to improve yield?
Methodological Answer: A modular synthesis approach is recommended, leveraging multi-step reactions with intermediates. For example:
- Step 1 : Coupling of the benzyloxy-substituted pyran-4-one core with a piperazine derivative via reductive amination or nucleophilic substitution. Use anhydrous solvents (e.g., dichloromethane) and catalysts like NaBH(OAc)₃ for imine reduction .
- Step 2 : Introduce the 2-methoxyphenyl group to the piperazine ring using Buchwald-Hartwig amination or SNAr reactions under inert atmosphere .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio for nucleophilic substitution) and temperature (60–80°C for amination) to achieve >85% purity. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers validate the structural identity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR : Compare experimental ¹H/¹³C NMR spectra with NIST reference data (e.g., shifts for benzyloxy protons: δ 4.8–5.2 ppm; piperazine CH₂: δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (exact mass calculated using NIST Chemistry WebBook) .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and simulate IR/UV-Vis spectra for cross-validation .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (risk of respiratory irritation) and skin contact (potential sensitizer). Ethanol/water mixtures are preferred for recrystallization to minimize flammability risks .
- Storage : Store at –20°C in amber vials under argon to prevent oxidation. Label containers with hazard codes H315 (skin irritation) and H319 (eye irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer: Address variability using:
- Dose-Response Studies : Test across a broad concentration range (e.g., 0.1–100 µM) in triplicate. Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability assays (MTT/XTT) .
- Target Validation : Perform kinase/GPCR binding assays (e.g., radioligand displacement for piperazine receptors) to confirm specificity .
- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HepG2) and adjust for batch effects (e.g., solvent/DMSO concentration) .
Q. What strategies are effective for analyzing metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor via LC-MS/MS for phase I/II metabolites (e.g., demethylation of methoxyphenyl groups) .
- Forced Degradation : Expose to heat (40–60°C), light (UV 254 nm), and acidic/alkaline conditions. Identify degradation products using high-resolution MS and propose pathways (e.g., hydrolysis of the pyranone ring) .
Q. How should researchers design experiments to evaluate synergistic effects with other therapeutic agents?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method. Prepare serial dilutions of the compound with cisplatin or paclitaxel. Calculate CI values (<1 = synergy) via CompuSyn software .
- Mechanistic Studies : Assess apoptotic markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) to differentiate additive vs. synergistic modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
